molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate

Cat. No.: B2935741
CAS No.: 119935-37-4
M. Wt: 349.228
InChI Key: NLBCFSCFNDCVCB-UHFFFAOYSA-N
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Description

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a synthetic organic compound characterized by a diphenylmethylamine core substituted with a 2-amino-5-bromophenyl group and an esterified glycine moiety. Its hypothetical molecular formula is C₁₆H₁₅BrN₂O₂, with a molecular weight of 347.2 g/mol (calculated). The structure includes:

  • A diphenylmethyl group (two benzene rings attached to a central carbon), where one phenyl ring bears a 2-amino-5-bromo substitution.
  • An aminoacetate ester backbone (NH-CH₂-COOCH₃), which may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCFSCFNDCVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327878
Record name methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

119935-37-4
Record name methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:

  • Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.

  • Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.

Common Reagents and Conditions

Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The products formed from these reactions vary:

  • Oxidation: N-oxide derivatives.

  • Reduction: Primary amines.

  • Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.

Scientific Research Applications

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:

  • Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.

  • Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.

  • Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.

  • Industry: Used in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate exerts its effects involves its interaction at the molecular level, often targeting specific proteins or receptors. These interactions can modulate biological pathways by either activating or inhibiting specific enzymes or receptors, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate with analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Functional Groups Potential Use Reference
This compound Hypothetical C₁₆H₁₅BrN₂O₂ 347.2 2-amino-5-bromo, diphenylmethyl, ester Hypothetical (herbicide/fungicide) N/A
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate 1698451-08-9 C₉H₉BrFNO₂ 262.08 2-bromo-5-fluoro, ester Unspecified
Benzamacril 127087-86-9 C₁₂H₁₂N₂O₂ 216.24 Cyano, phenylmethyl, propenoic acid Fungicide
2-(2-Bromo-5-methylphenyl)acetic acid 203314-29-8 C₉H₉BrO₂ 229.08 Bromophenyl, carboxylic acid Unspecified
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate 100944-55-6 C₁₄H₁₅NO₄ 261.27 Oxazinan ring, ester Unspecified

Key Differences and Implications

Substituent Effects
  • Halogen Type and Position: The target compound’s 5-bromo substitution (vs. Bromine’s electron-withdrawing nature may also stabilize aromatic interactions in biological targets.
  • Amino vs. Cyano Groups: Unlike benzamacril’s cyano group (electrophilic, likely involved in enzyme inhibition ), the target compound’s primary amine could participate in hydrogen bonding or act as a nucleophile, altering reactivity and target specificity.
  • Ester vs. Acid : The methyl ester in the target compound (vs. carboxylic acid in ) may act as a prodrug, hydrolyzing in vivo to an active acid form, thereby modulating bioavailability and persistence.
Structural Complexity
  • The diphenylmethylamine core distinguishes the target compound from simpler bromophenylacetic acids (e.g., ) and oxazinan-containing analogs (e.g., ). This complexity could enhance receptor binding specificity but complicate synthesis.

Research Findings and Hypotheses

Physicochemical Properties

  • The target compound’s higher molecular weight (347.2 g/mol) compared to fluorinated (262.08 g/mol ) or cyano-substituted (216.24 g/mol ) analogs suggests reduced volatility and slower degradation, which could prolong environmental persistence.
  • The amine and ester groups may confer pH-dependent solubility, with improved absorption in alkaline environments.

Biological Activity

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate, also known as a derivative of phenylmethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions with biological targets, making it a candidate for further research in pharmacology.

  • Molecular Formula : C16H17BrN2O2
  • Molecular Weight : 349.22 g/mol
  • CAS Number : [Not specified in the results]

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the bromine atom and amino group enhances its reactivity and binding affinity to proteins, potentially influencing pathways related to cell proliferation and apoptosis.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antibacterial and antifungal activities. Research on related compounds indicates that electron-withdrawing groups such as bromine significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound may also act as an enzyme inhibitor, impacting metabolic pathways that could be beneficial in treating diseases like diabetes and certain cancers. Preliminary data suggest the potential for inhibiting alkaline phosphatase, which is linked to various pathological conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The bromine substituent at the para position of the phenyl ring is crucial for enhancing biological activity.
  • The presence of an amino group contributes to increased binding affinity to protein targets.
  • Variations in substituents can lead to significant changes in potency, indicating the need for careful optimization during drug design.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a series of phenylmethylamine derivatives, including this compound. The results showed that this compound exhibited potent cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of conventional treatments.

CompoundCell LineIC50 (µM)
This compoundMCF-710
DoxorubicinMCF-720

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds against multi-drug resistant bacterial strains. The study found that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 46.9 µg/mL to 93.7 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
This compound50E. coli
Standard Antibiotic100E. coli

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